1-三苯甲基-4-乙烯基-1H-咪唑

描述

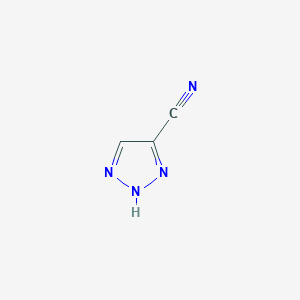

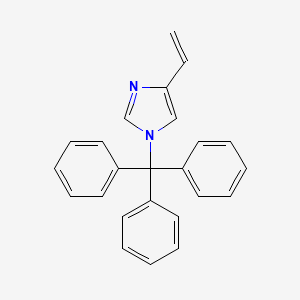

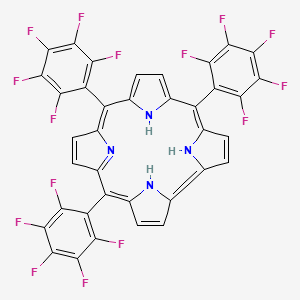

“1-trityl-4-vinyl-1H-imidazole” is a chemical compound with the molecular formula C24H20N2 . It has a molecular weight of 336.4 g/mol . The IUPAC name for this compound is 4-ethenyl-1-tritylimidazole .

Molecular Structure Analysis

The molecular structure of “1-trityl-4-vinyl-1H-imidazole” consists of an imidazole ring substituted with a vinyl group and a trityl group . The exact 3D conformer and crystal structures can be found in databases like PubChem .

科学研究应用

医药和药理学

咪唑衍生物,包括1-三苯甲基-4-乙烯基-1H-咪唑,具有广泛的生物学和药理学活性 . 它们在生物活性分子的合成中起着至关重要的作用 ,例如抗癌、抗衰老、抗凝血、抗炎、抗菌、抗结核、抗糖尿病、抗疟疾、抗病毒药物和酶抑制剂 .

农业

咪唑衍生物还用作选择性植物生长调节剂、杀真菌剂和除草剂 . 这表明1-三苯甲基-4-乙烯基-1H-咪唑也可能在这些领域中得到应用。

绿色化学

绿色化学和有机金属催化扩展了咪唑作为离子液体和N-杂环卡宾(NHCs)的应用 . 因此,1-三苯甲基-4-乙烯基-1H-咪唑可能在这些应用中得到使用。

催化

基于乙烯基咪唑的材料在催化中具有应用 . 合成良好控制的聚(1VIM)有望极大地扩展基于乙烯基咪唑的材料的设计和效用及其在催化中的应用 .

膜材料

基于乙烯基咪唑的材料可用作膜材料 . 这表明1-三苯甲基-4-乙烯基-1H-咪唑可能在膜材料的生产中得到应用。

重金属去除

基于乙烯基咪唑的材料可用于重金属去除 . 这表明1-三苯甲基-4-乙烯基-1H-咪唑可能在从各种环境中去除重金属的工艺中得到应用。

燃料电池

基于乙烯基咪唑的材料可用于燃料电池 . 这表明1-三苯甲基-4-乙烯基-1H-咪唑可能在燃料电池的生产中得到应用。

其他工业应用

咪唑及其衍生物具有非凡的多功能性,在合成化学和工业中得到应用 . 这表明1-三苯甲基-4-乙烯基-1H-咪唑可能在各种工业应用中得到应用。

属性

IUPAC Name |

4-ethenyl-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-2-23-18-26(19-25-23)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h2-19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKDQHLJKQOFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461770 | |

| Record name | 1-trityl-4-vinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86803-29-4 | |

| Record name | 1-trityl-4-vinyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the reactivity of 1-trityl-4-vinyl-1H-imidazole?

A1: 1-Trityl-4-vinyl-1H-imidazole serves as a versatile building block for synthesizing more complex molecules. It exhibits two key reactive sites: the vinyl group and the trityl group. The vinyl group readily undergoes addition reactions, as demonstrated by its reaction with "FBr" to yield side-chain fluorinated derivatives. [] Additionally, the trityl group can undergo thermally induced 1,3-migrations within the imidazole ring. This migration is crucial in domino reaction sequences, enabling the creation of structurally intricate molecules through consecutive Diels-Alder and Michael reactions. []

Q2: Can you provide an example of how 1-trityl-4-vinyl-1H-imidazole is used to synthesize specific target molecules?

A2: Researchers have successfully utilized 1-trityl-4-vinyl-1H-imidazole as a precursor for synthesizing fluorinated histamine derivatives. For instance, reacting 1-trityl-4-vinyl-1H-imidazole with "FBr" followed by subsequent modifications yields both β-fluorohistamine and β,β-difluorohistamine. These fluorinated histamine derivatives could potentially offer valuable insights into the structure-activity relationships of histamine and may even lead to the development of novel therapeutic agents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)imino]-1,3-thiazole](/img/structure/B1366276.png)

![2-[1-(2,5-Dichloro-3-thienyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B1366281.png)

![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)

![4,4'-[9H-fluorene-9,9-diylbis(benzene-4,1-diylimino)]bis(4-oxobutanoic acid)](/img/structure/B1366305.png)

![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)

![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)